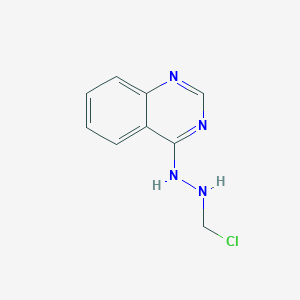

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

CAS No.:

Cat. No.: VC15973259

Molecular Formula: C9H9ClN4

Molecular Weight: 208.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN4 |

|---|---|

| Molecular Weight | 208.65 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-quinazolin-4-ylhydrazine |

| Standard InChI | InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |

| Standard InChI Key | BYKPMTFLDJCLHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NNCCl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol . Its systematic IUPAC name is 1-(chloromethyl)-2-quinazolin-4-ylhydrazine, reflecting the presence of a chloromethyl group (-CH₂Cl) and a hydrazine moiety (-NH-NH₂) attached to the quinazoline ring .

Structural Characterization

The quinazoline core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3. The hydrazono group (=N-NH-) is positioned at C4, while the chloromethyl substituent is linked to the hydrazine nitrogen . Key spectral identifiers include:

Table 1: Key Structural and Spectral Data

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via diazotization and cyclization reactions. A representative method involves:

-

Diazotization: Treatment of 4-aminophenylquinazoline derivatives with nitrous acid (HNO₂) to form diazonium salts .

-

Hydrazone Formation: Reaction of the diazonium salt with active methylene compounds (e.g., acetylacetone) under acidic conditions .

-

Chloromethylation: Introduction of the chloromethyl group using chloromethylating agents such as chloromethyl ethyl ether .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 70–80% |

| Hydrazone Formation | Acetylacetone, ethanol, reflux | 65–75% |

| Chloromethylation | ClCH₂OCH₂CH₃, ZnCl₂ catalyst | 60–70% |

Reactivity Profile

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The hydrazono moiety participates in condensation reactions, forming pyrazole or pyrimidine derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (3.11 g/L at 20°C) but dissolves in polar organic solvents like chloroform and methanol . It is stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions due to the labile C-Cl bond .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Water Solubility | 3.11 g/L (20°C) | |

| LogP (Partition Coeff.) | 1.9 | |

| Vapor Pressure | 0 Pa (20°C) |

Biological Activity and Applications

Antitumor Activity

While direct studies on this compound are lacking, analogs like 3-arylhydrazonoquinazolinones show IC₅₀ values of 8–12 µM against lung (NCI-H460) and breast (MCF-7) cancer cell lines . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction .

Future Directions

Further research should prioritize:

-

In vivo toxicity studies to establish safety margins.

-

Structure-Activity Relationship (SAR) studies to optimize antimicrobial and anticancer efficacy.

-

Formulation development to enhance aqueous solubility for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume